1-[5-methoxy-2-methyl-1-(naphthalen-1-yl)-1H-indol-3-yl]ethanone
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Overview
Description
1-[5-METHOXY-2-METHYL-1-(NAPHTHALEN-1-YL)-1H-INDOL-3-YL]ETHAN-1-ONE is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-METHOXY-2-METHYL-1-(NAPHTHALEN-1-YL)-1H-INDOL-3-YL]ETHAN-1-ONE typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) and methanol (MeOH) to yield the tricyclic indole . The process involves multiple steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[5-METHOXY-2-METHYL-1-(NAPHTHALEN-1-YL)-1H-INDOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride (AlCl₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[5-METHOXY-2-METHYL-1-(NAPHTHALEN-1-YL)-1H-INDOL-3-YL]ETHAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-METHOXY-2-METHYL-1-(NAPHTHALEN-1-YL)-1H-INDOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 5-Amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
Comparison: 1-[5-METHOXY-2-METHYL-1-(NAPHTHALEN-1-YL)-1H-INDOL-3-YL]ETHAN-1-ONE stands out due to its unique indole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C22H19NO2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(5-methoxy-2-methyl-1-naphthalen-1-ylindol-3-yl)ethanone |
InChI |
InChI=1S/C22H19NO2/c1-14-22(15(2)24)19-13-17(25-3)11-12-21(19)23(14)20-10-6-8-16-7-4-5-9-18(16)20/h4-13H,1-3H3 |
InChI Key |
ARFJJGYBQSPOQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC4=CC=CC=C43)C=CC(=C2)OC)C(=O)C |
Origin of Product |
United States |
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